molecular formula C6H5F3N2OS B8489466 1-Methyl-2-sulfanylidene-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one CAS No. 88191-89-3

1-Methyl-2-sulfanylidene-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B8489466
CAS RN: 88191-89-3
M. Wt: 210.18 g/mol
InChI Key: TWQXWIUOLCICBL-UHFFFAOYSA-N
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Patent
US06927193B2

Procedure details

2,3-Dihydro-1-methyl-3-(phenylmethyl)-2-thioxo-6-(trifluoromethyl)-4(1H)-pyrimidinone (1.0 g) was dissolved in m-xylene (15 ml) and anhydrous aluminum chloride (0.58 g) was added. The solution was refluxed for 4 hr and poured onto ice water. Extraction with ethyl acetate and evaporation of the solvent in vacuo afforded a residue which was triturated with diethyl ether to afford the title compound (0.34 g). 1H NMR, CDCl3, 3.86 (3H, m), 6.49 (1H, s), 10.62 (1H, br s).
Name
2,3-Dihydro-1-methyl-3-(phenylmethyl)-2-thioxo-6-(trifluoromethyl)-4(1H)-pyrimidinone
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][C:5](=[O:12])[N:4](CC2C=CC=CC=2)[C:3]1=[S:20].[Cl-].[Al+3].[Cl-].[Cl-]>C1(C)C=CC=C(C)C=1>[CH3:1][N:2]1[C:7]([C:8]([F:10])([F:11])[F:9])=[CH:6][C:5](=[O:12])[NH:4][C:3]1=[S:20] |f:1.2.3.4|

Inputs

Step One
Name
2,3-Dihydro-1-methyl-3-(phenylmethyl)-2-thioxo-6-(trifluoromethyl)-4(1H)-pyrimidinone
Quantity
1 g
Type
reactant
Smiles
CN1C(N(C(C=C1C(F)(F)F)=O)CC1=CC=CC=C1)=S
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C
Step Two
Name
Quantity
0.58 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 4 hr
Duration
4 h
ADDITION
Type
ADDITION
Details
poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
with ethyl acetate and evaporation of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
afforded a residue which
CUSTOM
Type
CUSTOM
Details
was triturated with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CN1C(NC(C=C1C(F)(F)F)=O)=S
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.